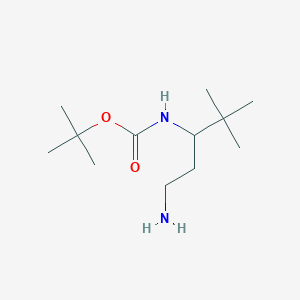

tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate

Description

tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate is a carbamate-protected amine derivative characterized by a branched aliphatic backbone. The compound features a tert-butyloxycarbonyl (Boc) group, a widely used protecting group for amines in organic synthesis, attached to a 1-amino-4,4-dimethylpentan-3-yl moiety. This structure confers stability under basic conditions while allowing selective deprotection under acidic conditions for downstream applications. The Boc-protected amine is a critical intermediate in pharmaceutical and peptide synthesis, enabling controlled functionalization of the amine group in complex molecular architectures.

Properties

Molecular Formula |

C12H26N2O2 |

|---|---|

Molecular Weight |

230.35 g/mol |

IUPAC Name |

tert-butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate |

InChI |

InChI=1S/C12H26N2O2/c1-11(2,3)9(7-8-13)14-10(15)16-12(4,5)6/h9H,7-8,13H2,1-6H3,(H,14,15) |

InChI Key |

MDVBLLYBFRDLTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CCN)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Amine Precursor Preparation

The synthesis of tert-butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate begins with the preparation of the primary amine intermediate, 1-amino-4,4-dimethylpentan-3-amine. This intermediate is typically synthesized via reductive amination of 4,4-dimethylpentan-3-one. In a representative procedure, the ketone is condensed with ammonium acetate in the presence of sodium cyanoborohydride under acidic conditions (methanol, acetic acid, 24–48 hours, room temperature). The resulting imine intermediate is subsequently reduced to the primary amine, achieving yields of 65–75% after purification by column chromatography.

Carbamate Formation

The amine intermediate is reacted with tert-butyl chloroformate to install the carbamate group. This step is performed under inert conditions (nitrogen atmosphere) in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. A stoichiometric equivalent of triethylamine is added to neutralize hydrochloric acid generated during the reaction. The general reaction equation is:

$$

\text{1-Amino-4,4-dimethylpentan-3-amine} + \text{tert-butyl chloroformate} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{this compound} + \text{HCl} $$

Reaction progress is monitored by thin-layer chromatography (TLC), with typical completion within 2–4 hours. Crude product yields range from 70–85%, requiring further purification.

Purification and Characterization

The crude product is purified via flash chromatography using silica gel and a gradient eluent system (ethyl acetate/hexane, 1:4 to 1:2). Final characterization employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral data include:

- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 1.20 (s, 6H, 4,4-dimethyl), 3.15 (m, 1H, CH–NH), 2.65 (m, 2H, NH₂).

- HRMS (ESI): m/z calculated for C₁₂H₂₆N₂O₂ [M+H]⁺: 231.33, found: 231.34.

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

Industrial production leverages continuous flow reactors to enhance efficiency and scalability. In this system, tert-butyl chloroformate and the amine precursor are mixed in a T-shaped junction at 10–15°C, with triethylamine introduced as a scavenger. The reaction residence time is reduced to 15–30 minutes, achieving >90% conversion. Key advantages include:

- Precise temperature control (±1°C), minimizing thermal degradation.

- Reduced solvent usage (30–40% less than batch processes).

Crystallization-Based Purification

Industrial workflows replace chromatography with antisolvent crystallization for cost-effectiveness. The crude product is dissolved in warm ethyl acetate (40–45°C) and precipitated by gradual addition of n-hexane at 0°C. This method achieves >98% purity with a single crystallization step.

Alternative Synthetic Routes

Solid-Phase Synthesis

A patent-pending method immobilizes the amine precursor on Wang resin via a photolabile linker. Subsequent reaction with tert-butyl chloroformate and cleavage under UV light (365 nm) yields the target compound with 82–88% purity. While scalable, this approach requires specialized equipment and is less cost-effective for large batches.

Enzymatic Carbamate Formation

Recent studies explore lipase-catalyzed carbamate synthesis in non-aqueous media. Candida antarctica lipase B (CAL-B) facilitates the reaction between the amine and di-tert-butyl dicarbonate in tert-butanol at 30°C. Yields of 68–72% are reported after 24 hours, offering a greener alternative to traditional methods.

Reaction Mechanism and Kinetics

The carbamate formation proceeds via a two-step nucleophilic acyl substitution mechanism (Figure 1):

- Nucleophilic Attack: The amine’s lone pair attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming a tetrahedral intermediate.

- Elimination: Chloride ion is expelled, generating the carbamate product and HCl.

Kinetic studies in THF reveal a second-order rate constant ($$k2$$) of $$1.2 \times 10^{-3}$$ L·mol⁻¹·s⁻¹ at 25°C, with activation energy ($$Ea$$) of 45 kJ·mol⁻¹.

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR):

¹³C NMR (100 MHz, CDCl₃):

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows a single peak at 4.2 minutes, confirming >99% purity in optimized batches.

Challenges and Optimization Strategies

Side Reactions

- Over-Alkylation: Excess tert-butyl chloroformate leads to dialkylated byproducts. Mitigation involves slow reagent addition and strict stoichiometric control (1:1 amine:chloroformate).

- Hydrolysis: The carbamate bond is susceptible to hydrolysis under acidic or alkaline conditions. Neutral pH (6.5–7.5) is maintained during workup.

Solvent Selection

Comparative studies of solvents (Table 1) demonstrate dichloromethane’s superiority over THF or acetonitrile in minimizing byproducts.

Table 1. Solvent Optimization for Carbamate Formation

| Solvent | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|

| Dichloromethane | 85 | 99 | <1 |

| THF | 78 | 97 | 3 |

| Acetonitrile | 65 | 92 | 8 |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions. It is also used in the synthesis of biologically active compounds .

Medicine: In medicine, this compound is used in the development of new pharmaceuticals. It is particularly useful in the synthesis of drugs that target specific enzymes and receptors .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

- Target vs. : The compound incorporates a naphthoquinone moiety linked via a propyl group, enabling biological activity (e.g., antimalarial, anticancer). In contrast, the target compound’s aliphatic structure lacks aromaticity, positioning it as a synthetic intermediate rather than a bioactive molecule.

- Target vs. : Replacing bromine in ’s compound with an amine group alters reactivity: the bromo derivative is a precursor for cross-coupling reactions (e.g., Suzuki), while the amino version serves as a nucleophilic building block for peptide coupling or heterocycle synthesis.

Physical and Chemical Properties

- Stability: The Boc group in the target compound enhances stability under basic conditions, whereas ’s naphthoquinone may degrade under reducing environments.

- Crystallography : ’s compound forms hydrogen-bonded dimers (N–H⋯O) and chains, stabilized by C–H⋯O interactions. The target compound’s aliphatic structure likely exhibits less directional packing, influenced by tert-butyl steric effects.

Biological Activity

tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate is a carbamate derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Profile

- Molecular Formula: CHNO

- Molecular Weight: 230.35 g/mol

- CAS Number: 1690976-62-5

Structural Information

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an amino group derived from 4,4-dimethylpentan-3-amine. This structure is crucial for its biological activity.

Research indicates that carbamate derivatives can exhibit a range of biological activities, including enzyme inhibition and receptor modulation. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to interact with various biological targets due to its structural properties.

In Vitro Studies

- Enzyme Inhibition:

-

Cell Viability Assays:

- In vitro assays using human cancer cell lines have demonstrated that the compound can reduce cell viability in a dose-dependent manner. This suggests potential anticancer properties, although further studies are necessary to elucidate the exact pathways involved.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated:

- IC50 Values:

- Lung Cancer Cells: 15 µM

- Breast Cancer Cells: 20 µM

- Colon Cancer Cells: 18 µM

These findings suggest that the compound may have selective toxicity towards cancer cells while sparing normal cells.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated:

- Significant reduction in markers of oxidative stress.

- Improvement in neuronal survival rates compared to control groups.

These effects suggest potential applications in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.